Cas no 1250786-71-0 (methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate)

methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate 化学的及び物理的性質
名前と識別子
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- 1H-Imidazole-1-propanoic acid, α-amino-α,4,5-trimethyl-, methyl ester
- Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpropanoate
- methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate
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- インチ: 1S/C10H17N3O2/c1-7-8(2)13(6-12-7)5-10(3,11)9(14)15-4/h6H,5,11H2,1-4H3
- InChIKey: OHRZJUIZUDXRSD-UHFFFAOYSA-N
- SMILES: C(N1C=NC(C)=C1C)C(N)(C)C(=O)OC
じっけんとくせい
- 密度みつど: 1.15±0.1 g/cm3(Predicted)
- Boiling Point: 378.0±42.0 °C(Predicted)
- 酸度系数(pKa): 7.78±0.61(Predicted)
methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1123580-1g |
methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate |
1250786-71-0 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1123580-0.05g |
methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate |
1250786-71-0 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1123580-5.0g |
methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate |
1250786-71-0 | 5g |
$3396.0 | 2023-06-09 | ||
Enamine | EN300-1123580-0.5g |
methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate |
1250786-71-0 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1123580-10g |
methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate |
1250786-71-0 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1123580-5g |
methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate |
1250786-71-0 | 95% | 5g |
$2650.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1417390-50mg |
Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpropanoate |
1250786-71-0 | 98% | 50mg |
¥26535.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1417390-250mg |
Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpropanoate |
1250786-71-0 | 98% | 250mg |
¥25225.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1417390-500mg |
Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpropanoate |
1250786-71-0 | 98% | 500mg |
¥28324.00 | 2024-08-09 | |
Enamine | EN300-1123580-2.5g |
methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate |
1250786-71-0 | 95% | 2.5g |
$1791.0 | 2023-10-26 |
methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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6. Back matter
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoateに関する追加情報
Methyl 2-Amino-3-(4,5-Dimethyl-1H-Imidazol-1-Yl)-2-Methylpropanoate (CAS No. 1250786-71-0): A Comprehensive Overview
Methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate (CAS No. 1250786-71-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This ester derivative, featuring an imidazole ring, is widely studied for its potential applications in drug development and as a building block in organic synthesis. The compound's unique structure, combining an amino acid ester with a dimethylimidazole moiety, makes it a valuable intermediate in medicinal chemistry.
The growing interest in imidazole-based compounds like methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate stems from their diverse biological activities. Researchers are particularly interested in how modifications to the imidazole ring or ester group can influence the compound's pharmacological properties. Recent studies have explored its potential as a precursor for novel therapeutic agents, especially in areas such as enzyme inhibition and receptor modulation.
From a chemical perspective, CAS 1250786-71-0 exhibits interesting properties due to its hybrid structure. The presence of both basic (amino) and acidic (ester) functional groups gives it amphoteric characteristics, while the 4,5-dimethyl-1H-imidazole component contributes to its potential biological activity. This combination makes the compound particularly valuable for creating targeted molecular structures in drug discovery programs.
The synthesis of methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Pharmaceutical manufacturers and research institutions often seek this compound for developing new drug candidates, particularly those targeting specific biological pathways where imidazole derivatives show promise.
In the current research landscape, compounds like 1250786-71-0 are being investigated for their potential in addressing various health challenges. The COVID-19 pandemic has heightened interest in novel antiviral compounds, and while this specific molecule isn't directly used as a therapeutic, its structural features make it valuable for exploring new antiviral mechanisms. Researchers are particularly interested in how such imidazole-containing compounds might interact with viral proteins or host cell receptors.
The pharmaceutical industry's growing focus on personalized medicine has also increased demand for specialized building blocks like methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate. As drug developers create more targeted therapies, the need for precisely functionalized intermediates continues to rise. This compound's versatility makes it particularly attractive for creating molecular libraries used in high-throughput screening.
From a commercial perspective, the market for CAS 1250786-71-0 has seen steady growth, particularly among contract research organizations and academic laboratories. Suppliers typically offer this compound in various quantities, with purity levels suitable for different research applications. The compound's stability and solubility characteristics make it relatively easy to handle under standard laboratory conditions.
Quality control is crucial when working with methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate, as impurities can significantly affect research outcomes. Reputable suppliers provide comprehensive analytical data, including HPLC chromatograms and NMR spectra, to verify the compound's identity and purity. Researchers often request custom synthesis of derivatives or isotopically labeled versions for specific studies.
Environmental and safety considerations are important when handling 1250786-71-0. While not classified as highly hazardous, proper laboratory practices should be followed, including the use of personal protective equipment and adequate ventilation. The compound's Material Safety Data Sheet (MSDS) provides detailed handling instructions and hazard information.
Future research directions for methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate may include exploring its potential in new therapeutic areas or developing more efficient synthetic routes. The compound's structural features suggest possible applications in developing drugs for neurological disorders, metabolic diseases, or inflammatory conditions, though these potential uses require extensive investigation.
In summary, CAS 1250786-71-0 represents an important building block in modern medicinal chemistry. Its unique combination of functional groups and the biologically relevant imidazole ring make it a valuable tool for drug discovery and development. As research continues to uncover new applications for such specialized compounds, methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate is likely to remain an important subject of scientific interest and pharmaceutical innovation.
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